molecular formula C12H14Cl2N2O B8716890 2,6-dichloro-N-cyclohexylnicotinamide

2,6-dichloro-N-cyclohexylnicotinamide

Cat. No.: B8716890
M. Wt: 273.15 g/mol
InChI Key: HNBYSLKKZHYUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-cyclohexylnicotinamide is a high-quality chemical compound offered for scientific research and development. As a derivative of nicotinamide, it is part of a class of molecules that are precursors to essential cofactors like nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and cellular energy production . This particular dichloro- and cyclohexyl-substituted analog is structurally related to various agrochemical intermediates, suggesting potential utility in the synthesis and development of novel active ingredients . We provide this compound in various quantities, from milligrams for initial research to multi-kilogram batches for pilot-scale or production applications, ensuring researchers can source the appropriate amount for their specific needs . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For more detailed specifications or to place an inquiry, please contact us.

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

2,6-dichloro-N-cyclohexylpyridine-3-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-10-7-6-9(11(14)16-10)12(17)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)

InChI Key

HNBYSLKKZHYUPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

2,6-Dichloro-N-cyclohexylnicotinamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and agricultural science. This article explores its applications based on available literature, synthesizing findings from diverse sources to provide a comprehensive overview.

Applications in Medicinal Chemistry

Antibacterial Activity : The compound has been evaluated for its antibacterial properties. Studies have shown that derivatives of nicotinamide, including this compound, exhibit significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that synthesized derivatives demonstrated varying degrees of inhibition zones against these bacteria, indicating potential therapeutic applications in treating bacterial infections .

Antitumor Activity : Research has also focused on the antitumor potential of nicotinamide derivatives. Compounds containing similar structural modifications have been evaluated for their ability to inhibit cancer cell proliferation. The introduction of halogen atoms like chlorine is known to influence the pharmacological profile of these compounds, potentially enhancing their efficacy against specific cancer types .

Neuroprotective Effects : Some studies suggest that nicotinamide derivatives may possess neuroprotective properties. They are being investigated for their role in preventing neuronal cell death associated with neurodegenerative diseases. The mechanism may involve modulation of cellular stress responses and inflammation pathways .

Applications in Agriculture

Pesticidal Activity : Beyond medicinal uses, this compound has potential applications in agricultural science as a pesticide or herbicide. Compounds with similar structures have been shown to exhibit activity against pests and weeds, making them candidates for developing new agrochemicals. The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in target organisms .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial activity of this compound and its derivatives. The results demonstrated that certain modifications led to enhanced inhibition zones compared to standard antibiotics like streptomycin. This study underscores the potential for developing new antibacterial agents based on this compound.

Case Study 2: Agricultural Applications

In an agricultural context, field trials were conducted using formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-O-Substituted 6-Chloro-N-cyclohexyl Nicotinamides (14a–az)

Derivatives of 2,6-dichloro-N-cyclohexylnicotinamide, such as compounds 14a–az, are synthesized by displacing the 2-chloro group with various alcohols using sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) . For example:

  • 14a : Substituted with a methoxy group.
  • 14b: Substituted with a phenoxy group.

Key Differences :

  • The 2-O-substitution reduces electrophilicity at the pyridine core compared to the parent compound.
  • Enhanced solubility due to polar oxygen-containing substituents.
Nikethamide (Pyridine-3-carboxylic Acid Diethylamide)

Nikethamide (CAS: 59-26-7) is a respiratory stimulant with a pyridine-3-carboxamide core but lacks chlorine substituents and features diethylamide instead of cyclohexylamide .

Property This compound Nikethamide
Substituents 2,6-Cl; 3-cyclohexylamide 3-diethylamide
Lipophilicity (Predicted) High (Cl and cyclohexyl groups) Moderate (diethyl group)
Therapeutic Use IDH inhibitor intermediate Respiratory stimulant

Structural Impact : The dichloro and cyclohexyl groups in this compound confer greater metabolic stability and target specificity compared to Nikethamide’s simpler structure .

N-(2,6-Dichlorophenyl)acetamide

This acetamide derivative (CAS: N/A in evidence) shares the 2,6-dichloro substitution pattern but replaces the nicotinamide core with an acetamide group .

Property This compound N-(2,6-Dichlorophenyl)acetamide
Core Structure Pyridine-3-carboxamide Acetamide
Bioactivity Enzyme inhibition Analgesic/anti-inflammatory
Synthetic Yield ~79% (from cyclohexylamine) Not specified in evidence

Functional Impact : The nicotinamide scaffold enables π-π stacking interactions with enzyme active sites, whereas the acetamide structure lacks this capability .

Research Findings and Implications

  • Synthetic Flexibility : The 2-chloro position in this compound allows modular derivatization, enabling optimization of pharmacokinetic properties .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Increase stability toward hydrolysis but reduce solubility. Cyclohexylamide vs.
  • Comparative Bioactivity : While Nikethamide acts on the central nervous system, this compound derivatives are tailored for enzyme inhibition, reflecting divergent structure-activity relationships .

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-N-cyclohexylnicotinamide, and how are reaction conditions optimized?

The compound is synthesized via condensation of 2,6-dichloronicotinoyl chloride with cyclohexylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and reaction times of 4–6 hours at 0–25°C. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion .

Q. Which purification techniques are most effective for isolating this compound?

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from ethanol/water mixtures. Preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended for high-purity isolates (>98%) .

Q. How should researchers handle safety and disposal protocols for this compound?

Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Waste must be segregated, neutralized (e.g., with dilute NaOH for acidic byproducts), and disposed via certified hazardous waste contractors. Document compliance with local regulations (e.g., EPA, REACH) .

Q. What spectroscopic methods validate the structural integrity of this compound?

Confirm structure using 1H^1H/13C^{13}C NMR (chlorine-induced splitting patterns), FT-IR (amide C=O stretch at ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How can substitution reactions at the 2- and 6-chloro positions be optimized for derivatization?

Displace the 2-chloro group using nucleophiles (e.g., alcohols, amines) with NaH in DMF or KOtBu in THF. Solvent polarity and base strength influence reaction kinetics and regioselectivity. Monitor intermediates via 19F^{19}F-NMR if fluorinated reagents are used .

Q. What challenges arise in crystallographic characterization of this compound, and how are they resolved?

Crystal growth is hindered by conformational flexibility of the cyclohexyl group. Use slow evaporation (ether/CHCl3_3) and cryocooling (100 K) for X-ray diffraction. Refine structures using SHELXL, accounting for disorder in the cyclohexyl ring .

Q. How do researchers address contradictions in reactivity or spectral data across studies?

Apply triangulation: cross-validate results using multiple techniques (e.g., XRD, NMR, computational DFT). Replicate experiments under varying conditions (solvent, temperature) to isolate confounding variables .

Q. What strategies are employed to study structure-activity relationships (SAR) for nicotinamide derivatives?

Systematic substitution at the 2- and 6-positions followed by bioassays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity .

Q. How is the stability of this compound assessed under storage conditions?

Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to nicotinic acid) and optimize storage in amber vials at –20°C under inert gas .

Q. What role does this compound play in developing allosteric inhibitors or prodrugs?

As a nicotinamide scaffold, it serves as a precursor for modifying pharmacokinetic properties. For example, coupling with piperidine acetic acid derivatives enhances blood-brain barrier penetration in CNS-targeted therapies .

Methodological and Ethical Considerations

Q. How can cross-disciplinary collaboration enhance research on this compound?

Integrate synthetic chemistry with computational modeling (e.g., molecular docking) to predict reactivity. Partner with toxicologists for ecotoxicity profiling (e.g., Daphnia magna assays) .

Q. What ethical guidelines govern the use of this compound in academic research?

Adhere to institutional review boards (IRBs) for biological studies. Document non-human/clinical applications per regulatory frameworks (e.g., OECD Guidelines for Chemical Testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.